chemical structure and properties of 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine
chemical structure and properties of 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine. This document is intended for an audience with a strong background in organic chemistry and drug discovery, offering insights into the molecular architecture and potential utility of this compound.
Introduction: A Molecule of Interest in Medicinal Chemistry
1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine, with the CAS Number 721903-15-7, is a multifaceted organic molecule that integrates several key pharmacophores.[1] Its structure is characterized by a benzene-1,2-diamine core, which is a common building block in the synthesis of various heterocyclic compounds with diverse biological activities. The presence of a morpholine-4-sulfonyl group and an N-butyl substituent further functionalizes the molecule, suggesting a potential for nuanced interactions with biological targets.
The morpholine moiety is often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[2] The sulfonamide linkage is a classic pharmacophore present in a wide array of therapeutic agents, known for its chemical stability and ability to participate in hydrogen bonding.[3][4][5] Furthermore, N-alkylation of aromatic diamines can modulate the lipophilicity and basicity of the molecule, which can significantly influence its biological activity.[6][7][8]
This guide will delve into the constituent parts of this molecule, propose a logical and efficient synthetic route, detail its predicted physicochemical properties, and discuss its potential as a scaffold in drug discovery based on the known activities of its structural analogs.
Chemical Structure and Nomenclature
The chemical structure of 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is depicted below:
Systematic Name: 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine
CAS Number: 721903-15-7[1]
The molecule is built upon a benzene ring substituted with two adjacent amine groups (a 1,2-diamine or ortho-phenylenediamine). One of the amino groups is substituted with a butyl group, while the benzene ring is also substituted at the 4-position with a sulfonyl group, which is in turn connected to a morpholine ring.
Proposed Synthetic Pathway
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocols
The following protocols are representative and may require optimization for specific laboratory conditions.
Step 1: Synthesis of N-(4-Nitrophenyl)morpholine-4-sulfonamide
This initial step involves the sulfonylation of 4-nitroaniline with morpholine-4-sulfonyl chloride. The use of a base like pyridine is crucial to neutralize the hydrochloric acid byproduct.[9]
-
Materials: 4-Nitroaniline, morpholine-4-sulfonyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-nitrophenyl)morpholine-4-sulfonamide.
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Step 2: Synthesis of 4-(Morpholine-4-sulfonyl)benzene-1,2-diamine (CAS: 326023-25-0)
The reduction of the nitro group to a primary amine is a critical step. Common methods include the use of metals in acidic media, such as iron in hydrochloric acid or tin(II) chloride in hydrochloric acid.[10] Catalytic hydrogenation is also a viable alternative.[11][12]
-
Materials: N-(4-Nitrophenyl)morpholine-4-sulfonamide, iron powder (or SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, sodium bicarbonate.
-
Procedure:
-
Suspend N-(4-nitrophenyl)morpholine-4-sulfonamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 4-(morpholine-4-sulfonyl)benzene-1,2-diamine can be purified by column chromatography.[13][14]
-
Step 3: Synthesis of 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine (CAS: 721903-15-7)
The final step is the selective mono-N-alkylation of the more nucleophilic amino group of the diamine. Reductive amination with butanal and a mild reducing agent like sodium triacetoxyborohydride is a highly effective method for this transformation.[15][16]
-
Materials: 4-(Morpholine-4-sulfonyl)benzene-1,2-diamine, butanal, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), acetic acid.
-
Procedure:
-
Dissolve 4-(morpholine-4-sulfonyl)benzene-1,2-diamine (1.0 eq) in anhydrous DCM.
-
Add butanal (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine.
-
Physicochemical Properties
Experimentally determined physicochemical data for 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine are not widely published. The following table summarizes key properties predicted through computational models, which are valuable for initial assessment in a drug discovery pipeline.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₃N₃O₃S |
| Molecular Weight | 313.42 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 90.7 Ų |
| Formal Charge | 0 |
Data sourced from computational predictions.
Potential Biological and Pharmacological Relevance
While specific biological activity data for 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is lacking, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
-
Sulfonamides: This class of compounds is renowned for its wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[4][5] The sulfonamide moiety in the target molecule could potentially interact with various enzymes, such as carbonic anhydrases or kinases.
-
Benzene-1,2-diamines: These are precursors to benzimidazoles, which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
-
N-alkylated Diamines: The introduction of an alkyl chain to a diamine core can confer or enhance biological activities such as antimicrobial, antiprotozoal, and antitumor effects.[6][7][8][17] The butyl group in the target compound increases its lipophilicity, which may facilitate membrane permeability.
Given these characteristics, 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine could be a valuable scaffold for screening in various therapeutic areas, particularly in oncology and infectious diseases. A hypothetical signaling pathway that could be targeted by such a molecule is depicted below, illustrating a potential mechanism of action as a kinase inhibitor, a common target for sulfonamide-containing drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is a synthetically accessible molecule that combines several pharmacologically relevant structural features. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. While experimental data on its physicochemical properties and biological activity are currently limited, its structural design suggests that it is a promising candidate for further investigation in drug discovery and development programs. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related chemical scaffolds.
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